
2-Amino-6-fluorobenzonitrile
Overview
Description
2-Amino-6-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2. It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzonitrile ring. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-fluorobenzonitrile can be synthesized by treating 2,6-difluorobenzonitrile with ammonia. This reaction involves the displacement of one of the activated fluorine atoms by the amino group . The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of the fluorine atom.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The ortho-position of the amino and nitrile groups makes it suitable for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Quinazoline Derivatives: Formed through cyclization reactions.
Aminoquinoline Derivatives: Obtained by reacting with ketones.
Scientific Research Applications
Synthesis of Quinazolines
2-Amino-6-fluorobenzonitrile serves as a precursor for synthesizing quinazoline derivatives, which are crucial in developing anticancer and antimalarial drugs. Notable examples include:
- Gefitinib and Lapatinib : Used for treating non-small cell lung cancer.
- Erlotinib and Afatinib : Targeting epidermal growth factor receptor (EGFR) mutations.
The ortho-positioning of the amino and nitrile groups enhances reactivity, allowing for efficient synthesis of these heterocycles .
Development of Tacrine Derivatives
Tacrine derivatives, which act as cholinesterase inhibitors for Alzheimer's disease treatment, can be synthesized using this compound. The compound reacts with ketones to yield these important medicinal compounds .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activities against various pathogens, including Mycobacterium tuberculosis. This positions it as a candidate for further drug development aimed at combating resistant strains .
Reaction Mechanism Studies
In chemical research, this compound is employed for isotopic labeling and studying reaction mechanisms due to its reactive fluorine atom. This application is critical for understanding complex synthetic pathways and optimizing reaction conditions .
Synthesis of Aminoquinoline Derivatives
The compound can react with various substrates to produce aminoquinoline derivatives, which have applications in pharmaceuticals, particularly as potential antimalarial agents .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Compounds/Outcomes |
---|---|---|
Medicinal Chemistry | Quinazoline synthesis | Gefitinib, Erlotinib |
Tacrine derivatives | Cholinesterase inhibitors | |
Antimicrobial activity | Active against Mycobacterium tuberculosis | |
Chemical Research | Reaction mechanism studies | Isotopic labeling |
Synthesis of aminoquinoline derivatives | Antimalarial agents |
Case Study 1: Synthesis of Quinazolines
A study demonstrated that by reacting this compound with various cyclic ketones under basic conditions, yields of quinazoline derivatives were significantly improved. The optimized conditions led to yields exceeding 80%, showcasing the compound's efficiency as a synthetic intermediate .
Case Study 2: Antimicrobial Evaluation
Research published in 2021 highlighted the efficacy of novel compounds derived from this compound against Mycobacterium tuberculosis. The study reported low cytotoxicity alongside significant antimicrobial activity, indicating its potential as a lead compound in drug discovery programs targeting tuberculosis .
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorobenzonitrile depends on its application. In medicinal chemistry, it acts as a precursor for synthesizing compounds that target specific enzymes or receptors. For example, quinazoline derivatives synthesized from this compound can inhibit tyrosine kinases, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
- 2-Amino-5-fluorobenzonitrile
- 2-Amino-6-chlorobenzonitrile
- 2-Fluorobenzonitrile
- 4-Fluorobenzonitrile
Comparison: 2-Amino-6-fluorobenzonitrile is unique due to the ortho-position of the amino and nitrile groups, which facilitates the synthesis of quinazoline derivatives. This structural feature distinguishes it from other similar compounds, making it particularly valuable in the synthesis of bioactive molecules .
Biological Activity
2-Amino-6-fluorobenzonitrile (CAS Number 77326-36-4) is a fluorinated aromatic compound with a range of biological activities and applications in medicinal chemistry. Its structure includes an amino group and a nitrile group, which contribute to its reactivity and utility in synthesizing various bioactive compounds. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
- Chemical Formula : C₇H₅FN₂
- Molecular Weight : 136.13 g/mol
- Melting Point : 127 °C – 131 °C
- Appearance : Off-white powder
Table 1: General Information
Property | Value |
---|---|
CAS Number | 77326-36-4 |
Synonyms | 2-Cyano-3-fluoroaniline |
Purity | >98% |
Synthesis and Applications
This compound serves as a versatile building block in organic synthesis. It is primarily used to synthesize quinazolines, which are known for their pharmacological properties, including anticancer and antimalarial activities. The compound can be reacted with various substrates to produce derivatives with enhanced biological activity.
Key Applications:
- Synthesis of Quinazolines : These compounds are utilized in the development of anticancer drugs such as Gefitinib and Erlotinib.
- Cholinesterase Inhibitors : It is used to synthesize Tacrine derivatives, which are relevant in Alzheimer's disease treatment.
- Antifolates and Antibacterial Agents : The compound is involved in the production of various antimicrobial agents.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its derivatives. The following sections summarize findings from various studies.
Anticancer Activity
A study demonstrated that quinazoline derivatives synthesized from this compound showed promising results against breast cancer cell lines (MCF7, BT474, MDA-MB231). Although none exhibited effects in the submicromolar range, the potential for further development remains high .
Antimicrobial Properties
The compound has been investigated for its antibacterial properties, particularly through its derivatives. The synthesis of bis(4-oxoquinazolin-2-yl)pyridine has shown effective antibacterial activity, making it a candidate for further pharmaceutical development .
Case Studies and Research Findings
Several studies highlight the diverse applications and biological activities of this compound:
-
Synthesis of Quinazolines :
Amino Alcohol Yield (%) Amino alcohol A 78 Amino alcohol B 70 Amino alcohol C 46 Amino alcohol D 0 - Cholinesterase Inhibition :
- Anticancer Drug Development :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-6-fluorobenzonitrile under mild reaction conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 2,6-difluorobenzonitrile as a starting material. Ammoniation in a pressurized reactor with aqueous ammonia at 80–100°C for 12–24 hours yields this compound. Alternative routes involve Pd-catalyzed cyanation of halogenated precursors. Key parameters include temperature control (<100°C to avoid decomposition) and solvent selection (e.g., DMF or ethanol). Purity (>98%) is achievable via recrystallization in ethanol/water mixtures .
Table 1: Comparison of Synthetic Methods
Method | Starting Material | Yield (%) | Purity (%) | Conditions |
---|---|---|---|---|
NAS with NH₃ | 2,6-difluorobenzonitrile | 65–75 | 98 | 80°C, 24h, ethanol/water |
Pd-Catalyzed Cyanation | 2-bromo-6-fluoroaniline | 55–60 | 97 | 90°C, 12h, DMF |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm the aromatic proton environment and nitrile group presence. FT-IR should show a sharp C≡N stretch at ~2230 cm⁻¹. HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%). For trace impurities, LC-MS identifies byproducts like unreacted 2,6-difluorobenzonitrile or hydroxylated derivatives .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture (hygroscopicity can lead to hydrolysis of the nitrile group) and direct light. Stability studies show <5% decomposition over 12 months under these conditions. For lab-scale use, aliquot into small vials to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How does the electron-withdrawing nitrile group influence regioselectivity in further functionalization reactions?
- Methodological Answer : The nitrile group directs electrophilic substitution to the para position relative to the amino group. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 2-amino-3-nitro-6-fluorobenzonitrile as the major product (80–85% regioselectivity). DFT calculations (B3LYP/6-31G*) confirm this trend by mapping electron density distribution .
Q. What analytical challenges arise in detecting trace degradation products of this compound?
- Methodological Answer : Hydrolysis of the nitrile group to the carboxylic acid (2-amino-6-fluorobenzoic acid) is a common degradation pathway. Use HPLC-MS/MS with a polar embedded column (e.g., Zorbax Eclipse Plus C18) to separate and quantify the acid derivative (retention time ~6.2 min). Limit of detection (LOD) is 0.1 ppm. Spiking experiments with deuterated internal standards improve accuracy .
Q. How can researchers resolve contradictions in reported melting points (125–129°C vs. 131–133°C)?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify thermal transitions. Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and compare melting ranges. Purity should be confirmed via elemental analysis (C: 61.7%, H: 3.7%, N: 20.6%) .
Q. What computational models predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and local softness. The amino group acts as an electron donor, while the nitrile withdraws electrons, making the C-4 position most reactive in Suzuki-Miyaura couplings. Experimental validation with Pd(PPh₃)₄ and aryl boronic acids shows >70% yield for C-4 arylated products .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of fine particles (UN3439 hazard class). Wear nitrile gloves, goggles, and lab coats. For spills, neutralize with 10% NaHCO₃ solution. Waste must be incinerated at >1000°C to prevent cyanide release. Toxicity studies (OECD 423) indicate an LD₅₀ of 320 mg/kg (rat), requiring strict exposure controls .
Properties
IUPAC Name |
2-amino-6-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNZGOZUJITBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335032 | |
Record name | 2-Amino-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77326-36-4 | |
Record name | 2-Amino-6-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77326-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-6-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Amino-6-fluorobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKH6CY3HWJ | |
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Synthesis routes and methods
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